3-(4,5-Difluoro-2-methoxyphenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Difluoro-2-methoxyphenyl)propanal is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propanal typically involves the reaction of 4,5-difluoro-2-methoxybenzyl alcohol with an oxidizing agent. Common oxidizing agents used in this reaction include pyridinium chlorochromate and manganese dioxide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of oxidizing agent and solvent may vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Difluoro-2-methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(4,5-Difluoro-2-methoxyphenyl)propanoic acid.
Reduction: 3-(4,5-Difluoro-2-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 3-(4,5-Difluoro-2-methoxyphenyl)propanal is not fully understood. it is believed to exert its biological effects by interacting with cellular proteins and enzymes. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluoro-2-methoxyphenyl)propanal
- 3-(4,5-Difluoro-2-methoxyphenyl)propanoic acid
- 3-(4,5-Difluoro-2-methoxyphenyl)propanol
Uniqueness
3-(4,5-Difluoro-2-methoxyphenyl)propanal is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4,5-difluoro-2-methoxyphenyl)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-14-10-6-9(12)8(11)5-7(10)3-2-4-13/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUUDKWHZVZDFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCC=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.